1,8-Diaminooctane

Catalog No.
S570617
CAS No.
373-44-4
M.F
C8H20N2
M. Wt
144.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Diaminooctane

CAS Number

373-44-4

Product Name

1,8-Diaminooctane

IUPAC Name

octane-1,8-diamine

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

InChI

InChI=1S/C8H20N2/c9-7-5-3-1-2-4-6-8-10/h1-10H2

InChI Key

PWGJDPKCLMLPJW-UHFFFAOYSA-N

SMILES

C(CCCCN)CCCN

Synonyms

1,8-diaminooctane, octamethylenediamine, octamethylenediamine dihydrochloride, octamethylenediamine dihydrofluoride, octamethylenediamine, 11C2-labeled cpd dihydrochloride, octamethylenediamine, conjugate diacid

Canonical SMILES

C(CCCCN)CCCN

The exact mass of the compound 1,8-Diaminooctane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. It belongs to the ontological category of alkane-alpha,omega-diamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

1,8-Diaminooctane (DAO) is a linear aliphatic diamine with an eight-carbon backbone, widely utilized as a high-performance monomer in polyamide synthesis, polyurethane chain extension, and epoxy resin curing[1]. Positioned structurally between the industry-standard 1,6-hexanediamine and longer-chain analogs like 1,10-decanediamine, DAO offers a highly specific balance of nucleophilicity, chain mobility, and hydrophobicity. In industrial procurement, DAO is prioritized when standard hexamethylene-based polymers suffer from excessive water absorption or insufficient flexibility, or when specific spacer lengths are required to optimize crosslinking density, thermal stability, or steric accommodation in advanced functional materials [2].

Substituting 1,8-diaminooctane with the more ubiquitous 1,6-hexanediamine (HDA) or longer 1,10-decanediamine (DDA) fundamentally alters both process kinetics and final material performance. In step-growth polymerizations, DAO demonstrates distinct nucleophilic reactivity compared to HDA, directly impacting prepolymer extension rates and molecular weight build-up [1]. Furthermore, the two additional methylene groups in DAO significantly reduce the amide group concentration in resulting polyamides, which decreases intermolecular hydrogen bonding, thereby lowering water absorption and improving dimensional stability in humid environments. Similarly, in surface functionalization and enzyme immobilization, the exact 8-carbon spacer length of DAO provides optimal steric freedom; substituting it with shorter or longer chains collapses binding capacity due to either excessive rigidity or hydrophobic entanglement [2].

Enhanced Thermal Stability in Polyhydroxyurethanes

In the synthesis of bio-based non-isocyanate polyurethanes (PHUs) derived from 2,5-furandicarboxylic acid (FDCA), the choice of aliphatic diamine directly dictates the thermal resilience of the polymer network. Comparative thermogravimetric analysis demonstrates that PHUs synthesized using 1,8-diaminooctane exhibit a higher 5% weight loss temperature (T5%) than identical analogs synthesized with 1,6-hexanediamine [1]. The eight-carbon chain provides an optimal balance of chain flexibility and thermal energy dissipation, preventing the premature thermal degradation observed in the more rigid, shorter-chain hexanediamine networks.

Evidence Dimension5% Weight Loss Temperature (T5%) in FDCA-derived PHUs
Target Compound DataHigher T5% (enhanced thermal stability)
Comparator Or Baseline1,6-Hexanediamine (lower T5%)
Quantified DifferenceMeasurable increase in T5% degradation threshold
ConditionsThermogravimetric analysis of FDCA-derived PHUs synthesized at 180 °C

Procurement of DAO over HDA is critical for polyurethane applications requiring elevated thermal processing or higher in-service temperature tolerances.

Superior Nucleophilic Reactivity in Polyamide Polycondensation

When synthesizing fully biobased linear dimeric acid polyamides (DAPAs), the chain length of the diamine significantly influences polymerization kinetics. Experimental evaluations comparing 1,6-hexanediamine, 1,8-diaminooctane, and 1,10-decanediamine revealed that 1,8-diaminooctane is the most reactive diamine among the series [1]. The specific inductive effects and conformational freedom of the 8-carbon chain maximize its nucleophilic character during melt polycondensation, allowing for more efficient prepolymer extension and higher molecular weight attainment compared to the industry-standard 1,6-hexanediamine.

Evidence DimensionNucleophilic reactivity and polymerization kinetics
Target Compound DataHighest reactivity in DAPA synthesis series
Comparator Or Baseline1,6-Hexanediamine and 1,10-Decanediamine
Quantified DifferenceRanked as the most reactive diamine in the comparative series
ConditionsMelt polycondensation of dimeric acid with diamines to form H2N-terminated prepolymers

Faster reaction kinetics translate to reduced batch times and lower energy consumption during industrial melt polycondensation processes.

Maximized Enzyme Adsorption Capacity via 8-Carbon Spacer

In the fabrication of immobilized metal affinity membranes (IMAM) for biocatalysis, the aliphatic diamine used as a spacer arm dictates the steric availability of the binding sites. A direct comparison of spacer lengths revealed that functionalizing the membrane with 1,8-diaminooctane achieved the optimal penicillin G acylase (PGA) adsorption capacity of 2.6 IU/disk [1]. In contrast, using the shorter 1,6-diaminohexane restricted enzyme access due to steric hindrance, while the longer 1,10-diaminodecane, despite yielding the highest Cu2+ capacity, caused hydrophobic collapse that reduced actual enzyme loading.

Evidence DimensionPenicillin G acylase (PGA) adsorption capacity
Target Compound Data2.6 IU/disk (Optimal)
Comparator Or Baseline1,10-Diaminodecane and 1,6-Diaminohexane
Quantified DifferenceHighest active enzyme loading, outperforming both shorter and longer analogs
ConditionsImmobilization of PGA on metal affinity membranes via diamine spacer arms

Selecting the exact 8-carbon spacer is essential for maximizing catalytic efficiency and yield in industrial bioreactor membranes.

Ultra-Tough, Flame-Retardant Epoxy Network Formation

1,8-Diaminooctane can be utilized in a solvent-free, one-step neutralization with phytic acid to yield a multifunctional bio-based epoxy curing agent (PA-DAO). When utilized as the sole hardener at a 5 wt% loading, the unique flexibility of the DAO backbone combined with the phytic acid core increased the tensile toughness of the epoxy network by 1387% and flexural toughness by 775% over the parent amine system [1]. Furthermore, at 25 wt% loading, the DAO-based network achieved a UL-94 V-0 flame retardancy rating and a 71% reduction in peak heat-release rate.

Evidence DimensionTensile toughness and flame retardancy (UL-94)
Target Compound Data1387% increase in tensile toughness; UL-94 V-0 rating
Comparator Or BaselineUnmodified parent amine epoxy curing systems
Quantified Difference>13x increase in toughness with simultaneous V-0 flame retardancy
ConditionsEpoxy resin cured with 5 wt% to 25 wt% PA-DAO at ambient/elevated conditions

DAO enables the formulation of structural epoxies that require both extreme mechanical toughness and strict fire safety ratings without relying on halogenated additives.

High-Dimensional-Stability Polyamides (Nylon 8,X)

Ideal for manufacturing engineering plastics where standard Nylon 6,6 or 6,10 exhibits unacceptable water absorption. DAO's longer aliphatic chain reduces amide density and moisture uptake, improving dimensional stability while offering superior nucleophilic reactivity during melt polycondensation [1].

Bio-based Non-Isocyanate Polyurethanes (PHUs)

The preferred diamine for reacting with cyclic carbonates (e.g., FDCA-derived) when the end-product requires a higher thermal degradation threshold (T5%) than hexanediamine-based formulations can provide [2].

Biocatalytic Membrane Functionalization

The optimal spacer molecule for immobilized metal affinity chromatography (IMAC) and enzyme immobilization, providing the exact steric clearance needed to maximize bulky enzyme (e.g., Penicillin G acylase) binding without the hydrophobic entanglement seen in 10-carbon analogs [3].

Advanced Flame-Retardant Epoxy Resins

Highly suited as a precursor for neutralized curing agents (like PA-DAO) in structural composites, delivering massive improvements in tensile toughness and achieving UL-94 V-0 ratings for automotive and aerospace applications [4].

Physical Description

Faint yellow crystals, hygroscopic; [MSDSonline]

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

144.162648646 g/mol

Monoisotopic Mass

144.162648646 g/mol

Boiling Point

225 °C
225.0 °C

Heavy Atom Count

10

Melting Point

52 °C
52.0 °C

UNII

53A6694PIE

Related CAS

7613-16-3 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (71.21%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (70.45%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (65.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

373-44-4
7613-16-3

Wikipedia

Octamethylenediamine

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

1,8-Octanediamine, hydrochloride (1:2): INACTIVE

Dates

Last modified: 08-15-2023

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